1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide

Overview

Description

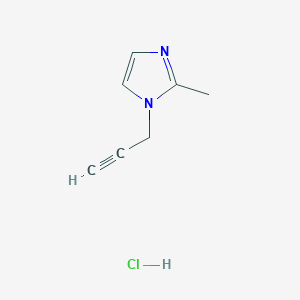

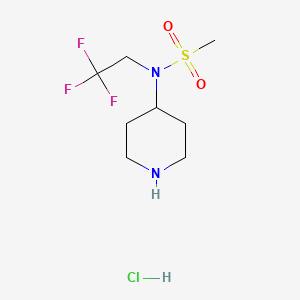

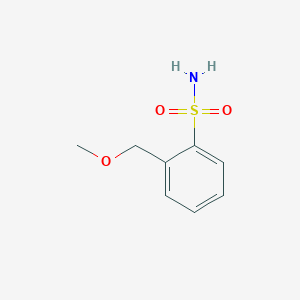

“1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide” is a chemical compound with the CAS Number: 1485425-65-7. It has a molecular weight of 333.13 and its molecular formula is C10H12IN3O2 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2.HI/c1-10(8(14)11-9(15)12-10)7-3-5-13(2)6-4-7;/h3-6H,1-2H3,(H-,11,12,14,15);1H . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.13 and its molecular formula is C10H12IN3O2 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.Scientific Research Applications

Chan-Lam Cross-Coupling Reactions

The compound is instrumental in enhancing the catalytic activities of Chan-Lam cross-coupling reactions involving imidazole and arylboronic acids. Complexes with this compound exhibit improved catalytic performance relative to CuI, facilitating efficient C-N cross-coupling reactions across a variety of imidazole derivatives and arylboronic acids with different electronic properties (Xue et al., 2016).

Synthesis of New Triazafulvalene System

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide is utilized in the synthesis of a new triazafulvalene system, showcasing its role in complex organic syntheses. The process involves cycloaddition and alkylation steps, leading to derivatives with potential applications in various chemical domains (Uršič et al., 2010).

Mitochondrial Probe in Cellular Imaging

This compound serves as a mitochondrial probe, excelling in staining mitochondria in living cells. Compared to traditional trackers, it offers advantages such as non-toxicity, photostability, and an ultrahigh signal-to-noise ratio. It's especially effective in monitoring mitochondrial dynamics and assessing changes in mitochondrial membrane potential and intramitochondrial viscosity during physiological and pathological processes (Chen et al., 2018).

Characterization of Solvent Polarities

The compound is used as a solvatochromic and solvatofluorchromic probe, allowing for the characterization of solvent polarities. Its optical properties, including absorption, fluorescence spectra, and the dependency of various parameters on solvent polarity, make it a valuable tool for quantitatively characterizing solvent polarities in scientific research (Cao et al., 2018).

Real-Time PCR Reporter Dye

The compound is employed as a minor groove binding asymmetric cyanine dye for real-time PCR applications. It acts as a sequence non-specific label, with its fluorescence intensity increasing upon binding to double-stranded DNA. This characteristic enables it to serve as a reliable reporter dye in PCR, facilitating accurate and real-time monitoring of DNA amplification processes (Bengtsson et al., 2003).

Safety And Hazards

properties

IUPAC Name |

5-methyl-5-(1-methylpyridin-1-ium-4-yl)imidazolidine-2,4-dione;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.HI/c1-10(8(14)11-9(15)12-10)7-3-5-13(2)6-4-7;/h3-6H,1-2H3,(H-,11,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBBIEQWDHIVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)

![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)

![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)

![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B1422903.png)